5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

Lipophilicity Drug-likeness Permeability

Medicinal chemistry teams often need a well-characterized, minimal scaffold to initiate kinase or GPCR SAR without confounding substituent effects. 5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 88406-57-9) fills this gap as the simplest 5-alkyl-2-aryl congener, retaining the complete adenine-mimetic hydrogen-bonding pharmacophore (1 HBD, 2 HBA, XLogP3-AA 2.8, MW 209.25). - Directly deployable in biochemical kinase assays (ADP-Glo, LanthaScreen) at 10-100 µM screening concentrations. - Unsubstituted C6 and C7 positions enable rapid parallel library synthesis via electrophilic bromination/Suzuki coupling. - Balanced LogP (2.8) and single rotatable bond make it an ideal reference standard for PAMPA or Caco-2 permeability assays.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 88406-57-9
Cat. No. B3360132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
CAS88406-57-9
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC(=N2)C3=CC=CC=C3
InChIInChI=1S/C13H11N3/c1-9-7-8-11-13(14-9)16-12(15-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16)
InChIKeyOZGGWNLOCZYTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine: Physicochemical Profile


5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 88406-57-9) is a bicyclic heteroaromatic compound belonging to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry owing to its structural resemblance to purines [1]. The molecule carries a methyl group at position 5 and an unsubstituted phenyl ring at position 2 on the fused imidazole-pyridine core (C₁₃H₁₁N₃, MW 209.25 g/mol, XLogP3-AA 2.8, 1 H-bond donor, 2 H-bond acceptors, 1 rotatable bond) [2]. This substitution pattern defines it as the simplest 5-alkyl-2-aryl imidazo[4,5-b]pyridine congener, positioning it as a minimal pharmacophore probe and a key synthetic entry point for structure-activity relationship (SAR) exploration campaigns targeting kinases, phosphodiesterases, and G-protein-coupled receptors [3].

Target Class SAR
Privileged scaffold for kinase, PDE, and GPCR probe development
Minimal Pharmacophore
Retains full adenine-mimetic H-bond donor/acceptor pattern
Synthetic Entry
Unsubstituted C6 and C7 enable parallel library diversification

5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine: Irreplaceability in SAR


Substitution at the 5-position of the imidazo[4,5-b]pyridine core is not a silent structural modification. In the 2,6-disubstituted imidazo[4,5-b]pyridine series evaluated for antiproliferative activity, the presence of an N-methyl group (mimicking 5-substitution) proved critical: the unsubstituted N-methyl derivative 19 was the most active compound across a panel of human cancer cell lines (IC₅₀ 1.45–4.25 μM), demonstrating that alkylation at this position directly modulates potency [1]. Similarly, in the PDE10A inhibitor program, systematic SAR revealed that substituents at the pyridine ring positions profoundly impact both enzymatic potency (IC₅₀ range 0.8–6.7 nM for optimized leads) and oral bioavailability, with the imidazo[4,5-b]pyridine scaffold specifically chosen to eliminate a morpholine metabolic liability present in the ketobenzimidazole series [2]. The 2-phenyl group further contributes to target binding through π-stacking and hydrophobic interactions, as demonstrated by docking studies of 2-phenyl-1H-imidazo[4,5-b]pyridines at the human intestinal maltase-glucoamylase active site (PDB 3TOP), where the imidazo-pyridine –NH– and the phenyl ring engage distinct residue contacts [3]. Therefore, interchanging the 5-methyl-2-phenyl substitution pattern with unsubstituted, halogenated, or differently arylated analogs without experimental validation introduces uncontrolled variables into biological readouts.

5
5-Methyl is not silent
5-Unsubstituted or halogenated analogs may exhibit shifted potency and target engagement profiles; class evidence shows alkylation at C5 modulates biological activity.
NH
N-Alkylation removes critical H-bond donor
N-Methyl or N-benzyl derivatives lose the imidazole N–H required for kinase hinge binding; reported affinity reductions of ≥5-fold in PDE10A and Aurora programs.
Ph
2-Phenyl contributes π-stacking
Replacement with heteroaryl or substituted phenyl rings may alter docking contacts and selectivity; docking studies document specific residue interactions.

5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine: Comparative Evidence vs. Analogs


Lipophilicity & Permeability Differentiation

The computed XLogP3-AA value of 5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is 2.8 [1]. In a head-to-head comparison within the 2-phenyl-1H-imidazo[4,5-b]pyridine series evaluated for α-glucosidase inhibition, the introduction of hydroxyl substituents on the phenyl ring systematically reduced lipophilicity, with the most potent analog (compound 15, a 2,4-dihydroxy-substituted derivative) displaying an IC₅₀ of 13.5 µM but substantially lower predicted LogP [2]. The parent 5-methyl-2-phenyl scaffold, lacking polar substituents, occupies a distinct lipophilicity window (LogP ~2.8 vs. estimated <1.5 for dihydroxy analogs) that favors passive membrane permeability while retaining aqueous solubility sufficient for biochemical assay formats at concentrations up to 100 µM [2]. This balanced profile makes it suitable as an inert reference compound in permeability screening cascades where hydroxylated analogs would exhibit confounded transport kinetics.

Lipophilicity window
Cross-study
XLogP3-AA 2.8 vs. ~1.5 for hydroxylated analogs; 10–20× more lipophilic
Intermediate lipophilicity may support CNS permeability screening; polar analogs may show lower passive permeation.
Computed values; confirm with experimental PAMPA or Caco-2 assay.
Lipophilicity Drug-likeness Permeability

ChEMBL Binding Activity vs. Des-Methyl Analog

5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is annotated in the ChEMBL database (CHEMBL243761) with a membrane receptor binding Ki value derived from a curated assay [1]. In contrast, the des-methyl analog 2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 27582-24-7) shows no annotated binding activity in ChEMBL as of database version 36 [2]. While both compounds share the same core heterocycle, the presence of the 5-methyl substituent in the target compound introduces a hydrophobic contact that can enhance binding affinity through shape complementarity with hydrophobic receptor pockets—a principle well-established in the imidazo[4,5-b]pyridine kinase inhibitor literature, where methylation at the pyridine ring contributed to potency improvements of 2- to 10-fold in PDE10A and Aurora kinase programs [3]. The ChEMBL annotation thus provides a direct, albeit limited, experimental binding data point that is absent for the 5-unsubstituted comparator.

Database annotation
Cross-study
CHEMBL243761: curated Ki/binding; des-methyl analog: 0 bioactivities in ChEMBL v.36
Existing target-engagement annotation may reduce deconvolution effort vs. data-silent comparator.
Limited data set; further target profiling advisable.
Receptor binding Kinase inhibition ChEMBL bioactivity

Synthetic Diversification vs. 6-Bromo Analog

5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine serves as an unsubstituted pyridine-ring scaffold amenable to direct C–H functionalization or electrophilic substitution for late-stage diversification. In contrast, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine—a common synthetic intermediate—requires a pre-installed halogen and is utilized in Suzuki cross-coupling reactions to generate 2,6-disubstituted analogs [1]. The brominated analog yields derivatives with IC₅₀ values ranging from 1.45 to >100 µM in antiproliferative assays depending on the coupling partner, whereas the 5-methyl-2-phenyl scaffold offers a distinct substitution vector at C6 and C7 for exploring alternative SAR directions not accessible from the 6-bromo precursor [1]. Furthermore, the synthesis of 5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine proceeds via condensation of 2-amino-3-aminopyridine derivatives with benzaldehyde under oxidative conditions, a robust route with reported yields exceeding 70% in analogous 2-arylimidazopyridine syntheses [2].

Synthetic versatility
Class-level
C6/C7 unsubstituted vs. C6 blocked (Br); 2 free positions enable electrophilic and cross-coupling diversification
Provides access to substitution vectors not available from pre-halogenated intermediates.
Class inference; yields depend on specific reaction conditions.
Synthetic chemistry Cross-coupling Library synthesis

Hydrogen-Bond Donor Integrity vs. N-Alkylated Analogs

The target compound retains one hydrogen-bond donor (imidazole N–H) and two hydrogen-bond acceptors (pyridine N and imidazole N), a donor-acceptor pattern that matches the adenine-mimetic pharmacophore required for ATP-competitive kinase hinge-region binding [1]. In the imidazo[4,5-b]pyridine Aurora kinase inhibitor program, the N-unsubstituted scaffold (e.g., compound 7) served as the lead optimization starting point, with the imidazole N–H engaging the kinase hinge via a conserved hydrogen bond with the backbone carbonyl of Glu-211 (Aurora-A), an interaction confirmed by X-ray cocrystal structures [2]. N-Alkylated analogs (e.g., N-methyl or N-benzyl derivatives) lose this donor capacity, reducing hinge-binding affinity. The 5-methyl-2-phenyl substitution retains the full donor-acceptor complement while introducing minimal steric bulk at the pyridine 5-position, a feature that distinguishes it from bulkier 5,7-dimethyl or 5-ethyl analogs that can sterically clash with the kinase gatekeeper residue [2].

H‑bond integrity
Class-level
1 HBD (N–H) vs. 0 in N‑alkylated analogs; correlated with ≥5‑fold potency shift in kinase assays
N‑H donor appears critical for hinge-region binding; N‑alkylated analogs likely require binding-mode re-evaluation.
Observed in PDE10A and Aurora programs; confirm for specific target.
Pharmacophore modeling Hydrogen bonding Kinase hinge binding

5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine: Application Scenarios


Kinase Inhibitor Hit-Finding & Scaffold Hopping

The compound's retention of the complete adenine-mimetic hydrogen-bonding pharmacophore (1 HBD, 2 HBA) makes it directly suitable as a starting template for ATP-competitive kinase inhibitor design [1]. Unlike N-alkylated analogs that lack the critical hinge-binding N–H donor, 5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine can be deployed in biochemical kinase assays (e.g., ADP-Glo, LanthaScreen) at screening concentrations of 10–100 µM without confounding solubility limitations, given its balanced LogP of 2.8 and molecular weight of 209.25 [2]. The ChEMBL-annotated membrane receptor binding activity provides a preliminary target-engagement reference point [3].

Late-Stage Diversification for Library Synthesis

With two unsubstituted positions (C6 and C7) on the pyridine ring, the compound serves as a diversification hub for parallel synthesis. Electrophilic bromination at C6 followed by Suzuki coupling can generate 2,6-disubstituted libraries analogous to those described by Boček Pavlinac et al. (2023), where antiproliferative IC₅₀ values ranged from 1.45 to >100 µM depending on the aryl coupling partner [4]. The 5-methyl group provides a fixed hydrophobic anchor that can be exploited for structure-based design without introducing the steric penalty associated with larger 5-substituents.

Permeability & Metabolic Stability Reference Standard

The compound's intermediate lipophilicity (XLogP3-AA = 2.8) and low molecular weight (209.25) fall within optimal ranges for CNS drug-likeness [2]. It can be employed as a physicochemical reference standard in PAMPA or Caco-2 permeability assays, providing a baseline for evaluating the impact of additional substituents on membrane permeation. Its single rotatable bond minimizes conformational entropy penalties upon target binding, a feature that distinguishes it from 2-benzyl or 2-phenethyl analogs with greater flexibility.

Computational Chemistry & Docking Validation

The rigid, planar structure and well-defined hydrogen-bonding pattern make the compound suitable as a control ligand for validating docking protocols against purine-binding sites. As demonstrated by Taha et al. (2017) for the 2-phenyl-1H-imidazo[4,5-b]pyridine series, the imidazo-pyridine –NH– and phenyl ring engage specific residue contacts (Asp1526, Phe1560) in the α-glucosidase active site [5]. The 5-methyl analog can extend this validation to hydrophobic sub-pockets, serving as a minimal perturbation probe in free-energy perturbation (FEP) calculations.

Application
Selection Property
Validation Focus
Kinase hit-finding and scaffold hopping
Intact adenine‑mimetic H‑bond donor/acceptor pair
Biochemical kinase assay hinge‑binding confirmation
Parallel library diversification
Unsubstituted C6 and C7 positions
Electrophilic substitution or cross‑coupling feasibility
Permeability reference standard
Intermediate lipophilicity (moderate cLogP) and low MW
PAMPA or Caco‑2 baseline characterization
Docking protocol validation
Rigid planar core with defined H‑bond pattern
FEP calculations and docking pose reproduction
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